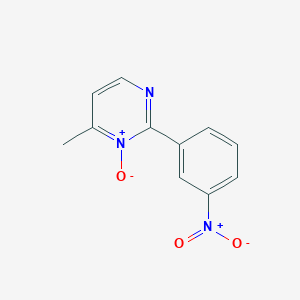

1-Olate de 6-méthyl-2-(3-nitrophényl)pyrimidin-1-ium

Vue d'ensemble

Description

Molecular Structure Analysis

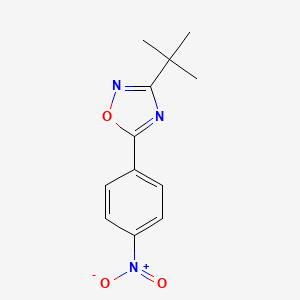

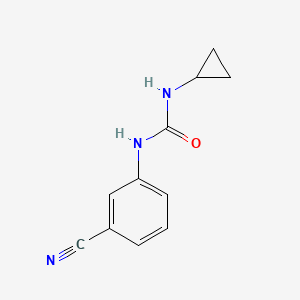

The molecular formula of MNPO is C11H9N3O3 . It has a molecular weight of 231.21 g/mol . Detailed structural analysis such as NMR, HPLC, LC-MS, and UPLC can be found in technical documents .Physical and Chemical Properties Analysis

MNPO has a molecular weight of 231.21 g/mol and a molecular formula of C11H9N3O3 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved papers .Applications De Recherche Scientifique

Agents neuroprotecteurs et antineuro-inflammatoires

Les dérivés de la pyrimidine ont été étudiés pour leur potentiel en tant qu'agents neuroprotecteurs et antineuro-inflammatoires. Ils sont envisagés pour le traitement des maladies neurodégénératives, des accidents vasculaires cérébraux ischémiques et des traumatismes crâniens. Les hybrides triazole-pyrimidine, par exemple, ont montré des résultats prometteurs en inhibant la production d'oxyde nitrique (NO) et de facteur de nécrose tumorale-α (TNF-α) dans les cellules de microglie humaine, qui sont des facteurs clés de la neuroinflammation .

Activité anticancéreuse

La diversité structurale de la pyrimidine lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un échafaudage précieux pour le développement de médicaments anticancéreux. Les médicaments à base de pyrimidine comme l'imatinib, le dasatinib et le nilotinib sont des traitements bien établis de la leucémie. Ces composés peuvent inhiber la croissance et la prolifération des cellules cancéreuses en ciblant des voies spécifiques impliquées dans le développement tumoral .

Propriétés antimicrobiennes et antifongiques

Les dérivés de la pyrimidine sont également reconnus pour leurs activités antimicrobiennes et antifongiques. Ils peuvent fonctionner comme des antimétabolites, perturbant les processus métaboliques des micro-organismes et des champignons, inhibant ainsi leur croissance et leur survie .

Thérapeutique cardiovasculaire

Dans la recherche cardiovasculaire, les dérivés de la pyrimidine ont été explorés en tant que thérapeutiques potentiels pour des affections comme l'hypertension. Ils peuvent agir comme vasodilatateurs ou moduler les récepteurs impliqués dans la régulation de la pression artérielle, contribuant à la gestion des maladies cardiovasculaires .

Applications antivirales

En raison de leur capacité à interférer avec la réplication virale, les dérivés de la pyrimidine sont envisagés pour des applications antivirales. Ils peuvent être conçus pour cibler des enzymes ou des processus viraux spécifiques, ce qui est crucial dans le développement de traitements contre les infections virales .

Science des matériaux et luminescence

Les composés de la pyrimidine peuvent être utilisés dans la science des matériaux en raison de leurs propriétés électroniques. Ils peuvent servir de composants attracteurs d'électrons dans des structures push-pull pour le transfert de charge intramoléculaire, ce qui peut entraîner des caractéristiques luminescentes. Cela les rend adaptés aux applications dans les dispositifs optoélectroniques .

Mécanisme D'action

The mechanism of action of MNPO is not specified in the retrieved papers. As a pyrimidine derivative, it may interact with biological systems in a variety of ways, but specific interactions would depend on the context of the experiment or application.

Safety and Hazards

Propriétés

IUPAC Name |

6-methyl-2-(3-nitrophenyl)-1-oxidopyrimidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-8-5-6-12-11(13(8)15)9-3-2-4-10(7-9)14(16)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSQIMJVHWOCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)

![7-Ethyl 2-methyl 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dicarboxylate](/img/structure/B1518799.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)